
2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯
描述
2-氰基嘧啶是一种有机化合物,其分子式为C(5)H(_3)N(_3)。它是嘧啶的衍生物,嘧啶是一种含有两个氮原子(位于 1 位和 3 位)的六元芳香杂环。 这种化合物因其在医药化学和工业过程中的应用而著称 {_svg_1}.
科学研究应用
2-Cyano-Pyrimidine has a wide range of applications in scientific research:
作用机制
2-氰基嘧啶发挥其作用的机制因其应用而异。在医药化学中,它通常通过抑制特定的酶或受体来起作用。 例如,它可以抑制 cathepsin K,一种参与骨吸收的蛋白酶,使其成为治疗骨质疏松症的潜在治疗方法 . 该化合物与酶的活性位点相互作用,阻断其活性,并阻止骨基质的分解 .
准备方法
合成路线和反应条件
2-氰基嘧啶可以通过多种方法合成。一种常见的方法是在碱(如氢氧化钠)存在下,使 2-氨基嘧啶与氰化溴反应。 该反应在温和条件下进行,通常在室温下进行,生成 2-氰基嘧啶 .
另一种方法是使适当的腈与脒发生环化反应。 例如,在回流条件下,丙二腈与甲酰胺乙酸盐反应可以生成 2-氰基嘧啶 .
工业生产方法
2-氰基嘧啶的工业生产通常采用连续流动工艺,以确保高产率和纯度。 这些方法通常涉及使用自动化反应器和对反应参数(如温度、压力和反应物浓度)进行精确控制 .
化学反应分析
反应类型
2-氰基嘧啶会经历各种化学反应,包括:
亲核取代: 该化合物可以与胺和硫醇等亲核试剂反应,生成取代的嘧啶.
氧化: 氧化反应可以将 2-氰基嘧啶转化为相应的嘧啶 N-氧化物.
还原: 还原反应可以生成嘧啶的氨基衍生物.
常用试剂和条件
亲核取代: 在无水条件下,通常使用氢化钠和碳酸钾等试剂.
氧化: 使用过氧化氢或间氯过氧苯甲酸等氧化剂.
还原: 使用氢化铝锂或硼氢化钠等还原剂.
主要产物
亲核取代: 具有各种官能团的取代嘧啶.
氧化: 嘧啶 N-氧化物.
还原: 嘧啶的氨基衍生物.
4. 科研应用
2-氰基嘧啶在科学研究中具有广泛的应用:
化学: 它作为合成更复杂杂环化合物的构建块.
生物学: 它用于研究酶抑制剂,并用作生物测定的探针.
医药: 2-氰基嘧啶衍生物正在研究其作为抗病毒、抗癌和抗炎剂的潜力.
工业: 它用于生产农药和染料.
相似化合物的比较
2-氰基嘧啶可以与其他嘧啶衍生物进行比较,例如:
2-氨基嘧啶: 与 2-氰基嘧啶不同,这种化合物在 2 位有一个氨基,使其对亲电试剂更具反应性.
2-甲基嘧啶: 这种衍生物在 2 位有一个甲基,这会影响其空间和电子性质.
2-羟基嘧啶: 2 位存在羟基使得这种化合物更容易发生氢键键合,并增加其在水中的溶解度.
属性
IUPAC Name |
methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWCCDWPKGNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some synthetic applications of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate?
A1: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a versatile building block in organic synthesis. For instance:
- Synthesis of Deuterated Metoprolol Enantiomers: It can be utilized as a starting material to synthesize enantiomers of metoprolol with specific deuterium substitutions. Specifically, the (4S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate enantiomer plays a key role in this process. []
- Synthesis of Pentenomycin I and Epipentenomycin I: The compound acts as a precursor in the synthesis of (±)-Pentenomycin I and (±)-epipentenomycin I. This synthetic route leverages the intramolecular acylation of α-sulfinyl carbanion derived from Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, followed by pyrolysis. []
- Synthesis of (−)-Dihydromahubanolide B and (−)-Isodihydromahubanolide B: Starting from (−)-methyl 5-hydroxymethyl-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which itself is readily derived from L-(+)-tartaric acid, researchers achieved the total synthesis of (−)-dihydromahubanolide B and (−)-isodihydromahubanolide B, compounds isolated from the Amazonian Lauraceae Licariamahuba (Samp.) Kosterm. []
Q2: Is there a specific enantiomer of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate preferred in certain synthetic applications?
A: Yes, the stereochemistry of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be crucial. For example, in the stereospecific synthesis of deuterated metoprolol enantiomers, both (4R)- and (4S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-methanols are utilized as key chiral synthons. [] This highlights the significance of enantiomeric purity in achieving the desired stereochemistry in the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


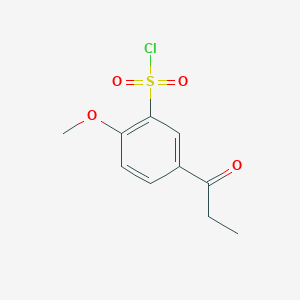

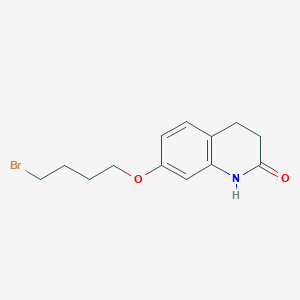
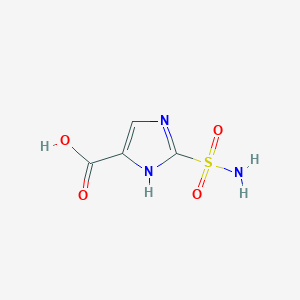
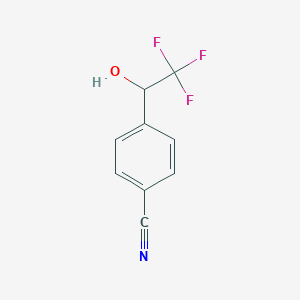

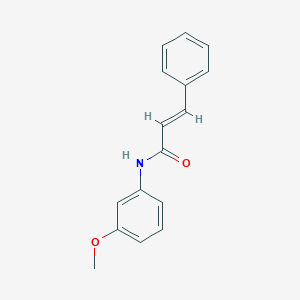
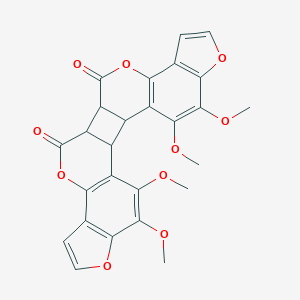
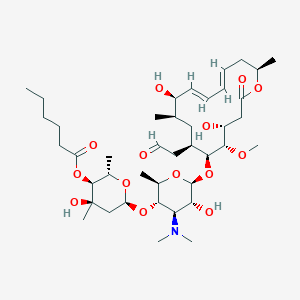
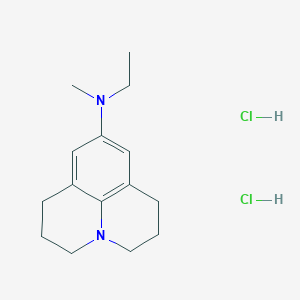
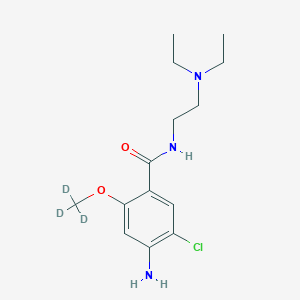
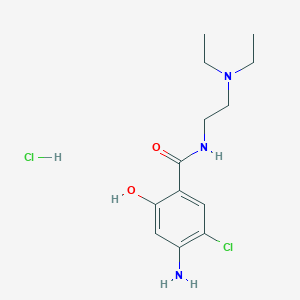
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
